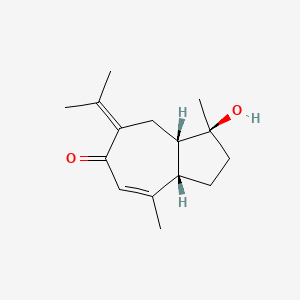
Epiprocurcumenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiprocurcumenol is a natural product found in Curcuma zedoaria, Curcuma longa, and Curcuma aromatica with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Epiprocurcumenol is characterized by its unique molecular structure, which contributes to its diverse biological activities. Its structural formula is represented as follows:C15H24OThis compound is part of a larger class of terpenoids known for their therapeutic potential.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that it modulates inflammatory pathways, potentially inhibiting cytokine production and reducing tissue damage. A study demonstrated that this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing chronic inflammatory diseases .
Anticancer Activity
Recent studies have identified this compound as a potent inhibitor of the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro assays showed that this compound effectively inhibited the growth of ovarian cancer cells with a binding affinity superior to conventional chemotherapeutics like Topotecan . Table 1 summarizes key findings from various studies on its anticancer properties.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. It exhibits synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli . This characteristic positions this compound as a potential adjunct therapy in treating infections.
Case Study 1: Inflammatory Bowel Disease (IBD)
A clinical trial investigated the effects of this compound on patients with IBD. The results indicated a significant reduction in disease activity scores and inflammatory markers after eight weeks of treatment. Patients reported improved quality of life and reduced symptoms such as abdominal pain and diarrhea .
Case Study 2: Ovarian Cancer Therapeutics
In a preclinical study involving ovarian cancer cell lines, treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted its potential as a novel therapeutic agent for ovarian cancer, warranting further clinical exploration .
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties. It has been shown to enhance immune response by increasing the production of immunoglobulins and activating macrophages, which are crucial for pathogen clearance . This application is particularly relevant in developing treatments for autoimmune diseases and enhancing vaccine efficacy.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(3S,3aS,8aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13+,15+/m1/s1 |
Clave InChI |
RHBOHEXDGUVIIY-ZLDLUXBVSA-N |
SMILES isomérico |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@H]1CC[C@]2(C)O |
SMILES canónico |
CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O |
Sinónimos |
epiprocurcumenol procurcumenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















